molecular formula C16H16O2 B11998201 [(E)-1,2-dimethoxy-2-phenylethenyl]benzene

[(E)-1,2-dimethoxy-2-phenylethenyl]benzene

Cat. No.: B11998201
M. Wt: 240.30 g/mol
InChI Key: ZOZOROJQSSXZSU-FOCLMDBBSA-N
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Description

[(E)-1,2-dimethoxy-2-phenylethenyl]benzene is an organic compound with the molecular formula C16H16O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1,2-dimethoxy-2-phenylethenyl]benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2-dimethoxybenzene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-1,2-dimethoxy-2-phenylethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted benzene derivatives.

Scientific Research Applications

[(E)-1,2-dimethoxy-2-phenylethenyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-1,2-dimethoxy-2-phenylethenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethoxybenzene: A simpler derivative with only two methoxy groups attached to the benzene ring.

    1,2-dimethoxy-4-phenylethynylbenzene: A compound with a similar structure but with an ethynyl group instead of an ethenyl group.

    1,2-dimethoxy-4-(1-methoxy-2-nitro-ethyl)benzene: A derivative with additional functional groups that may impart different chemical properties.

Uniqueness

[(E)-1,2-dimethoxy-2-phenylethenyl]benzene is unique due to its specific arrangement of methoxy and phenylethenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

[(E)-1,2-dimethoxy-2-phenylethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12H,1-2H3/b16-15+

InChI Key

ZOZOROJQSSXZSU-FOCLMDBBSA-N

Isomeric SMILES

CO/C(=C(\C1=CC=CC=C1)/OC)/C2=CC=CC=C2

Canonical SMILES

COC(=C(C1=CC=CC=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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